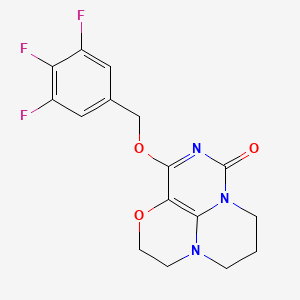
Lp-PLA2-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lp-PLA2-IN-14 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is linked to various cardiovascular diseases. This compound has shown potential in the research of neurodegenerative diseases, such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Vorbereitungsmethoden
The synthesis of Lp-PLA2-IN-14 involves several steps. One of the synthetic routes includes the preparation of tricyclic pyrimidone compounds. The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Lp-PLA2-IN-14 undergoes various chemical reactions, including hydrolysis and oxidation. Common reagents used in these reactions include oxidizing agents and hydrolyzing enzymes. The major products formed from these reactions are lysophosphatidylcholine and oxidized nonesterified fatty acids. These reactions are crucial for understanding the compound’s behavior and its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Lp-PLA2-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of Lp-PLA2 and its effects on lipid metabolism. In biology, it helps in understanding the role of Lp-PLA2 in inflammatory processes and oxidative stress. In medicine, this compound is being researched for its potential in treating neurodegenerative diseases, cardiovascular diseases, and other conditions associated with inflammation and oxidative stress. In the industry, it is used in the development of diagnostic kits and therapeutic agents .
Wirkmechanismus
The mechanism of action of Lp-PLA2-IN-14 involves the inhibition of the Lp-PLA2 enzyme. This enzyme is responsible for hydrolyzing oxidized phosphatidylcholine to produce lysophosphatidylcholine, which promotes inflammatory responses and oxidative stress. By inhibiting Lp-PLA2, this compound reduces the production of lysophosphatidylcholine, thereby mitigating inflammation and oxidative stress. This mechanism is crucial for its potential therapeutic effects in treating atherosclerosis and other related diseases .
Vergleich Mit ähnlichen Verbindungen
Lp-PLA2-IN-14 can be compared with other Lp-PLA2 inhibitors such as Darapladib and Rilapladib. Darapladib is known for its role in sensitizing cancer cells to ferroptosis by remodeling lipid metabolism, while Rilapladib is investigated for its use in treating atherosclerosis and cardiovascular disorders.
Similar compounds include:
- Darapladib
- Rilapladib
These compounds share similar mechanisms of action but may differ in their specific applications and efficacy .
Eigenschaften
Molekularformel |
C16H14F3N3O3 |
|---|---|
Molekulargewicht |
353.30 g/mol |
IUPAC-Name |
4-[(3,4,5-trifluorophenyl)methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C16H14F3N3O3/c17-10-6-9(7-11(18)12(10)19)8-25-14-13-15-21(4-5-24-13)2-1-3-22(15)16(23)20-14/h6-7H,1-5,8H2 |
InChI-Schlüssel |
XFEWOHBVSRKLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
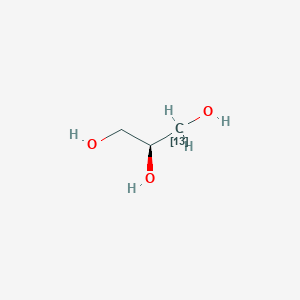
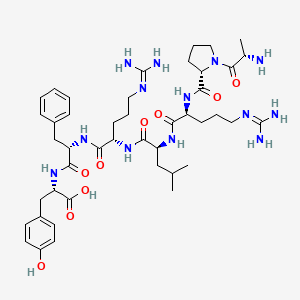
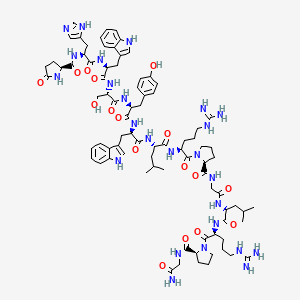
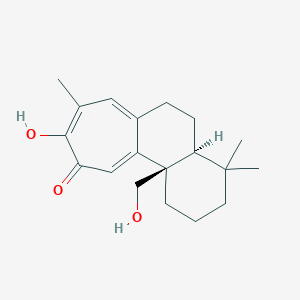

![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
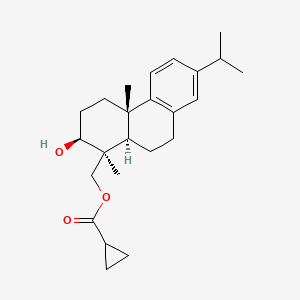

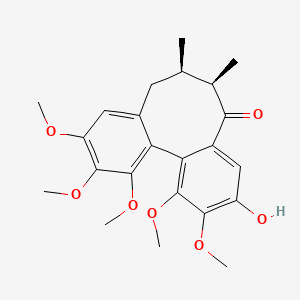



![5-bromo-1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391546.png)
